4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)
Description
4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide) is a bifuran-based compound featuring two N-hydroxybenzimidamide substituents symmetrically positioned at the 5,5'-positions of the bifuran core. The bifuran moiety provides a conjugated aromatic system, while the N-hydroxybenzimidamide groups introduce electron-withdrawing and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C22H18N4O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N'-hydroxy-4-[5-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C22H18N4O4/c23-21(25-27)15-5-1-13(2-6-15)17-9-11-19(29-17)20-12-10-18(30-20)14-3-7-16(8-4-14)22(24)26-28/h1-12,27-28H,(H2,23,25)(H2,24,26) |
InChI Key |
AZVYBOWEOYDLRW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)/C(=N/O)/N)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NO)N)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) typically involves the reaction of bifuran derivatives with benzimidamide precursors. One common method involves the use of bifuran-5,5’-dicarboxylic acid as a starting material, which is then reacted with N-hydroxybenzimidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) .
Chemical Reactions Analysis
Types of Reactions
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran-5,5’-dicarboxylic acid derivatives, while reduction may produce bifuran-5,5’-diamine derivatives .
Scientific Research Applications
4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bifuran/Biphenyl Derivatives
Key Observations :
- Substituent Effects: The N-hydroxybenzimidamide groups distinguish the target compound from analogs with cyano (), thiazolo-oxadiazole (), or thioxodihydropyrimidine-dione () substituents, which influence solubility, electronic properties, and biological interactions.
Key Observations :
- The target compound’s synthesis likely parallels methods for bifuran derivatives, such as oxidative coupling () or cross-coupling reactions (). However, the introduction of N-hydroxybenzimidamide groups may require additional steps, such as amidoxime formation .
- Yields for bifuran-based compounds (e.g., 82% for 4,4′-(2,2′-Bithiophen-5,5′-diyl)dibenzaldehyde in ) suggest efficient pathways, though steric hindrance from bulky substituents (e.g., benzimidamide) could reduce efficiency .
Table 3: Activity Comparison of Analogous Compounds
Key Observations :
- The target compound’s N-hydroxybenzimidamide groups may enhance antifungal activity via hydrogen bonding with microbial enzymes, similar to thiazolo-oxadiazole derivatives in .
- Antioxidant activity, as seen in biphenyl-based Zingerone dimer (), is less likely for the target compound due to the absence of phenolic hydroxyl groups, which are critical for radical scavenging .
Physical and Chemical Properties
Table 4: Property Comparison
Biological Activity
4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Formula
The compound features a bifuran moiety linked to two N-hydroxybenzimidamide groups. This unique structure may contribute to its biological properties.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 296.34 g/mol
Antimicrobial Properties
Research indicates that 4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide) exhibits significant antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure and permeability.
The proposed mechanism involves the inhibition of bacterial enzyme activity and disruption of cellular processes. The N-hydroxybenzimidamide moiety is thought to interact with key enzymes involved in bacterial metabolism.
Cytotoxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. In vitro studies using human cell lines showed that:
- IC50 values (the concentration required to inhibit cell growth by 50%) were significantly higher than the MIC values for bacterial strains, indicating a favorable therapeutic index.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | >100 |
| MCF-7 | >100 |
These findings suggest that while the compound is effective against bacteria, it exhibits low toxicity towards human cells at therapeutic concentrations.
Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed to identify structural features contributing to biological activity. Modifications in the N-hydroxybenzimidamide moiety were systematically evaluated for their impact on antimicrobial efficacy.
- Hydroxyl Group Positioning : Variations in the positioning of hydroxyl groups influenced binding affinity to bacterial targets.
- Bifuran Substitution : The presence of bifuran enhanced lipophilicity, improving membrane permeability and bioavailability.
Comparative Studies
Comparative studies with related compounds have shown that 4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide) outperforms several analogs in terms of antibacterial potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
